N-[(4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]-L-isoleucine
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Overview
Description
2-{[(4-ETHYL-7-HYDROXY-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-3-METHYLPENTANOIC ACID is a complex organic compound that belongs to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-ETHYL-7-HYDROXY-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-3-METHYLPENTANOIC ACID typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl bromoacetate and anhydrous potassium carbonate in dry acetone . This is followed by the addition of hydrazine hydrate . The reaction conditions often include the use of green solvents and catalysts to ensure environmentally friendly processes .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-ETHYL-7-HYDROXY-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-3-METHYLPENTANOIC ACID undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sodium ascorbate, CuSO4-5H2O, and THF:H2O . The conditions often involve specific temperatures and pH levels to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce various oxidized derivatives of the compound .
Scientific Research Applications
2-{[(4-ETHYL-7-HYDROXY-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-3-METHYLPENTANOIC ACID has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{[(4-ETHYL-7-HYDROXY-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-3-METHYLPENTANOIC ACID involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other coumarin derivatives such as:
- 7-hydroxycoumarin
- 4-methylcoumarin
- Ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetate
Uniqueness
What sets 2-{[(4-ETHYL-7-HYDROXY-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-3-METHYLPENTANOIC ACID apart from these similar compounds is its unique structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C18H23NO5 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(2S,3R)-2-[(4-ethyl-7-hydroxy-2-oxochromen-8-yl)methylamino]-3-methylpentanoic acid |
InChI |
InChI=1S/C18H23NO5/c1-4-10(3)16(18(22)23)19-9-13-14(20)7-6-12-11(5-2)8-15(21)24-17(12)13/h6-8,10,16,19-20H,4-5,9H2,1-3H3,(H,22,23)/t10-,16+/m1/s1 |
InChI Key |
MTYHBWBJOZPTDY-HWPZZCPQSA-N |
Isomeric SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2CN[C@@H]([C@H](C)CC)C(=O)O)O |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2CNC(C(C)CC)C(=O)O)O |
Origin of Product |
United States |
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